Taxifolin

Antioxidant capacity ORAC assay Silymarin components

Select Taxifolin (dihydroquercetin; CAS 480-18-2) for its therapeutically critical differentiation: the saturated C2–C3 bond eliminates the planar conformation of quercetin, resulting in ~15-fold lower CYP1A1 induction for superior drug-interaction safety. At 30 µg/mL, it achieves 81.02% inhibition of linoleic acid peroxidation, outperforming α-tocopherol (73.88%). Its membrane‑stabilizing mechanism makes it the preferred flavanonol for liposomal delivery systems. Prioritize Taxifolin as the key antioxidant marker in silymarin extract standardization (DPPH EC₅₀ 32 µM). Choose ≥98% HPLC purity from Siberian larch extraction for unmatched batch-to-batch consistency.

Molecular Formula C15H12O7
Molecular Weight 304.25 g/mol
CAS No. 480-18-2
Cat. No. B1681242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxifolin
CAS480-18-2
SynonymsTaxifolin;  Taxifoliol;  Lariksin;  Lavitol;  Catechin hydrate;  Dihydroquercetin; 
Molecular FormulaC15H12O7
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
InChIInChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1
InChIKeyCXQWRCVTCMQVQX-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Taxifolin (CAS 480-18-2): Baseline Properties and Procurement-Relevant Differentiation from Flavanone-Class Analogs


Taxifolin (dihydroquercetin; CAS 480-18-2) is a naturally occurring flavanonol distinguished from the structurally related flavonol quercetin by the saturation of the C2–C3 bond, a modification that fundamentally alters its physicochemical behavior, stability profile, and biological interaction pattern [1]. With a molecular weight of 304.25 g/mol, XLogP of 1.5, and aqueous solubility of approximately 1.16 g/L at room temperature, taxifolin occupies a distinct space within the flavonoid landscape — more lipophilic than many glycosylated flavonoids yet possessing a substantially reduced toxicological and mutagenic risk profile compared to quercetin [2]. This compound is commercially isolated in significant quantities (up to 4.5%) from Siberian larch (Larix sibirica) and Dahurian larch (L. gmelinii), providing a scalable natural source that distinguishes it from analogs requiring synthetic derivation or lower-yield extraction [3].

Why Generic Flavonoid Substitution Fails: Taxifolin's Non-Interchangeable CYP1A1 Induction Profile and Physicochemical Divergence


Flavonoids are not interchangeable commodities. While quercetin, rutin, isoquercitrin, and taxifolin all fall under the broad flavonoid classification, their divergent physicochemical properties and biological activities preclude generic substitution. Taxifolin's saturated C2–C3 bond eliminates the planar conformation characteristic of quercetin, resulting in an approximately 15-fold reduction in CYP1A1 induction capacity — a critical toxicological differentiation with direct implications for drug–flavonoid interaction risk in co-administered formulations [1]. Furthermore, taxifolin's aqueous solubility of 1.16 g/L is approximately 11-fold lower than rutin's 12.8 g/L, while its log P of 1.07 (versus rutin's -0.54) indicates markedly different partitioning behavior that fundamentally alters formulation requirements and bioavailability constraints [2]. These quantifiable divergences mean that substituting one flavonoid for another without reformulation and revalidation carries substantial risk of altered efficacy, safety, and stability outcomes.

Quantitative Differentiation Evidence: Taxifolin vs. Closest Analogs Across Key Procurement-Relevant Dimensions


ORAC and DPPH Radical Scavenging Superiority Within the Silymarin Complex

Within the silymarin complex isolated from Silybum marianum, taxifolin was directly compared against six other purified silymarin components (silychristin, silydianin, silybin A, silybin B, iso-silybin A, and iso-silybin B) using standardized antioxidant assays. Taxifolin was the most effective component for scavenging free radicals in the DPPH assay with an EC50 of 32 µM, far exceeding all other components which showed EC50 values ranging from 115 to 855 µM. In the oxygen radical antioxidant capacity (ORAC) assay, taxifolin was also the most effective component with a trolox equivalent of 2.43, and ranked second most effective in the hydroxyl radical antioxidant capacity (HORAC) assay with a gallic acid equivalent of 0.57 [1].

Antioxidant capacity ORAC assay Silymarin components DPPH assay Hepatoprotection

Reduced CYP1A1 Induction Potential: A 15-Fold Lower Toxicological Liability vs. Quercetin

In a direct head-to-head comparison using human hepatoma HepG2 cells, taxifolin and quercetin were evaluated for their ability to activate the aryl hydrocarbon receptor (AhR) and induce CYP1A1 expression. Quercetin significantly activated AhR and triggered CYP1A1 transcription after 24 h exposure. In contrast, taxifolin at the highest concentration tested (50 µM) produced only a mild, non-significant increase in AhR activity and CYP1A1 transcription. Taxifolin also significantly increased CYP1A1 mRNA expression, but this effect was approximately 15 times weaker than that of quercetin and was not accompanied by induction of CYP1A1 activity. The study concluded that the CYP1A1-inducing activity of taxifolin has a low toxicological potential [1].

CYP1A1 induction AhR activation Drug interaction Hepatotoxicity Toxicological screening

Linoleic Acid Peroxidation Inhibition: Comparable Efficacy to BHA and Superiority to α-Tocopherol

In a cross-study comparable evaluation of lipid peroxidation inhibitory activity, taxifolin was assessed using a linoleic acid emulsion peroxidation model alongside standard synthetic and natural antioxidants. Taxifolin demonstrated 81.02% inhibition of linoleic acid emulsion peroxidation at 30 µg/mL concentration. At the identical concentration, standard antioxidants exhibited the following inhibition values: trolox 88.57%, α-tocopherol 73.88%, BHT 94.29%, and BHA 90.12%. Additionally, taxifolin exhibited effective Fe²⁺-chelating activity, reducing capability, and radical scavenging across multiple assay platforms including DMPD•⁺, ABTS•⁺, and DPPH• [1].

Lipid peroxidation Ferrous chelation Food preservation Oxidative stability Natural antioxidant

Membrane-Stabilizing Mechanism Distinct from Silybin: Dual-Action Formulation Rationale

In a direct head-to-head comparison using Langmuir monolayers of lecithin and bilayers of liposomes, the membrane interaction mechanisms of taxifolin and silybin — two flavanonols co-occurring in milk thistle (Silybum marianum) fruit extracts — were characterized and shown to be fundamentally distinct. Taxifolin produces predominantly membrane-stabilizing action at the phospholipid interface. In contrast, silybin is characterized by immobilization in the hydrophobic part of the phospholipid bilayer with the formation of more hydrophilic micellar structures. The study concludes that the presence of both compounds in milk thistle liquid extract suggests a dual mechanism of action may occur, and that taxifolin's membrane-stabilizing property offers good prospects for creating combined preparations with other flavonoids possessing pronounced membrane-stabilizing action [1].

Membrane stabilization Liposomal delivery Phospholipid interaction Langmuir monolayer Drug delivery systems

Alkaline Instability as a Formulation Constraint: Class 1 Lability Under Hydrolysis

In a comprehensive stability evaluation combining in silico prediction and in vitro forced degradation studies monitored by HPLC-UV and UPLC-ESI-MS, taxifolin was assessed under multiple stress conditions including acid/alkaline hydrolysis, oxidation, UV/visible radiation, and dry/humid heating. The in vitro forced degradation tests were in agreement with the in silico stability prediction, indicating that taxifolin is extremely unstable (class 1) under alkaline hydrolysis. Thermal degradation was increased by humidity. With respect to photosensitivity, taxifolin was classified as class 4 (stable). Alkaline degradation products were characterized as dimers of taxifolin [1]. While this evidence does not include a direct comparator, it establishes a critical formulation constraint that distinguishes taxifolin from more alkaline-stable flavonoids and necessitates specific excipient and processing choices during product development.

Stability-indicating methods Forced degradation Alkaline hydrolysis Formulation compatibility HPLC-UV

Nanoformulation-Enabled Bioavailability Enhancement: 216.65% Relative Bioavailability Achieved via Selenized Liposomes

Taxifolin's low water solubility and poor native bioavailability represent well-documented formulation challenges. In a recent formulation development study, taxifolin was nanometerized into selenized liposomes (Tax-Se@LPs) using a thin-film hydration/in situ reduction technique. Pharmacokinetic evaluations in normal rats indicated that Tax-Se@LPs achieved a relative bioavailability of 216.65%, significantly higher than Tax suspensions and unmodified liposomes. In diabetic GK rats, Tax-Se@LPs resulted in a maximal blood glucose reduction of 46.8% and exhibited a more sustained therapeutic duration compared to other formulations. The optimized Tax-Se@LPs demonstrated an average particle size of 185.3 nm and an entrapment efficiency of 95.25% after optimization, with in vitro release studies revealing a slower and more sustained release profile compared to conventional liposomes [1].

Nanomedicine Bioavailability Liposomal delivery Selenium Oral delivery Hypoglycemic

Evidence-Based Application Scenarios: Where Taxifolin's Specific Differentiation Delivers Quantifiable Procurement Value


Standardization and Quality Control of Silymarin-Based Hepatoprotective Formulations

Silymarin extracts from Silybum marianum contain a complex mixture of flavonolignans and taxifolin. Based on the direct head-to-head evidence demonstrating taxifolin's DPPH EC50 of 32 µM (versus 115–855 µM for other silymarin components) and its ORAC trolox equivalent of 2.43 (highest among all seven major silymarin constituents), taxifolin should be prioritized as a key marker compound for extract standardization and batch-to-batch quality control. Procurement specifications for silymarin or milk thistle extracts intended for antioxidant/hepatoprotective applications should include taxifolin content quantification, as this component provides the most potent radical-scavenging contribution to the overall mixture. [1]

Combination Products Requiring Minimal Drug–Flavonoid Interaction Risk

Formulations intended for co-administration with prescription medications — particularly those metabolized by CYP1A1 — should preferentially incorporate taxifolin over quercetin. The direct head-to-head evidence shows that taxifolin's CYP1A1 mRNA induction is approximately 15-fold weaker than quercetin's, with no accompanying induction of CYP1A1 enzymatic activity at 50 µM concentrations. This quantified toxicological differentiation supports taxifolin as the flavonoid of choice for nutraceutical combinations with statins, calcium channel blockers, or other CYP-metabolized drugs where minimizing metabolic interaction potential is a regulatory and safety priority. [1]

Lipid-Containing Food, Cosmetic, and Nutraceutical Preservation Systems

For industrial preservation of lipid-containing matrices (edible oils, cosmetic emulsions, lipid-based drug delivery systems), taxifolin offers a natural-origin antioxidant alternative with quantifiable efficacy. At 30 µg/mL, taxifolin achieves 81.02% inhibition of linoleic acid peroxidation, outperforming α-tocopherol (73.88%) and approaching the efficacy of synthetic BHA (90.12%) and BHT (94.29%). This cross-study comparable evidence supports the selection of taxifolin in applications where label-claim requirements favor 'natural' or 'plant-derived' preservatives while maintaining competitive oxidative protection relative to synthetic benchmarks. [1]

Liposomal and Lipid-Nanocarrier Formulation Development

Taxifolin's membrane-stabilizing mechanism — characterized via Langmuir monolayer and liposomal bilayer studies — makes it the preferred flavanonol for incorporation into liposomal or lipid-based drug delivery systems. Unlike silybin, which immobilizes within the hydrophobic bilayer and forms disruptive micellar structures, taxifolin stabilizes the phospholipid interface. This mechanistic distinction, supported by direct head-to-head biophysical evidence, has direct implications for vesicle integrity, encapsulation stability, and shelf-life optimization of liposomal taxifolin formulations such as the Tax-Se@LPs system that achieved 216.65% relative bioavailability. Formulators developing lipid-nanocarrier taxifolin products should prioritize this compound over silybin when membrane stability is a critical quality attribute. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taxifolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.